molecular formula C13H21N3O2S B13577127 Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Cat. No.: B13577127
M. Wt: 283.39 g/mol
InChI Key: UVEMIJBFLXQERD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate ( 887481-36-9) is a high-value chemical intermediate with the molecular formula C 13 H 21 N 3 O 2 S and a molecular weight of 283.39 g/mol . This compound is structurally characterized by a piperidine ring, a 2-aminothiazole moiety, and a tert-butoxycarbonyl (Boc) protecting group. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design and synthesis of novel active pharmaceutical ingredients (APIs) . Its primary research application is as a critical building block in organic synthesis and drug discovery programs. The presence of the Boc-protected amine offers excellent versatility, as it can be readily deprotected under mild acidic conditions to generate a secondary amine. This reactive site is instrumental for constructing more complex molecules, enabling the formation of amide bonds or serving as a point for further functionalization. The 2-aminothiazole group can also act as a key pharmacophore or be used to create heterocyclic systems present in many biologically active compounds. As such, this reagent is essential for researchers developing new pharmaceutical candidates, particularly those targeting a range of therapeutic areas. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15)

InChI Key

UVEMIJBFLXQERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Starting Materials and Key Intermediates

Compound Name Role in Synthesis Molecular Formula Notes
Piperidine-1-carboxylate, tert-butyl protected Core piperidine scaffold C9H17NO2 Commercially available or synthesized
2-Aminothiazole-4-boronic acid or halide Aminothiazole coupling partner C3H4N2S Synthesized or commercially sourced
Bases (e.g., potassium carbonate, sodium hydride) Facilitate coupling and deprotection steps - Used to promote nucleophilic substitution or deprotection
Solvents (e.g., tetrahydrofuran, DMF) Reaction medium - Choice affects yield and purity

Detailed Synthetic Routes

Preparation of tert-butyl 3-aminopiperidine-1-carboxylate Intermediate

A key intermediate is tert-butyl 3-aminopiperidine-1-carboxylate, which can be prepared by selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives. The process involves:

  • Reacting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base (e.g., potassium carbonate) at 50–120 °C for 30 minutes to 5 hours.
  • Selective removal of the carbamate protecting group at the 3-position amino group while retaining the Boc group on the piperidine nitrogen.
  • Monitoring the reaction progress via gas chromatography or high-performance liquid chromatography (HPLC).
  • Isolation by filtration, extraction, washing, and crystallization to obtain the intermediate in good yield.
Coupling with 2-Aminothiazole Derivative

The coupling of the tert-butyl 3-aminopiperidine-1-carboxylate intermediate with a 2-aminothiazole derivative typically proceeds via:

  • A nucleophilic substitution or cross-coupling reaction between the 3-position amino group on the piperidine and an activated 2-aminothiazole derivative (e.g., halide or boronic acid).
  • Use of palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction conditions optimized for temperature (room temperature to 80 °C), time (several hours), and base (e.g., potassium carbonate or sodium tert-butoxide).
  • Purification by column chromatography or recrystallization to yield this compound with high purity.

Reaction Conditions and Optimization

Step Conditions Notes
Deprotection of alkoxycarbonylamino group Base (e.g., K2CO3), 50–120 °C, 0.5–5 h Selective removal of protecting group at 3-position
Coupling reaction Pd-catalyst, THF or DMF, 25–80 °C, 4–12 h Cross-coupling or nucleophilic substitution
Purification Filtration, extraction, chromatography Ensures high purity and yield

Summary of Key Data

Parameter Value/Range Reference
Molecular formula C13H21N3O2S
Molecular weight 283.39 g/mol
Reaction temperature (deprotection) 50–120 °C
Reaction time (deprotection) 30 min – 5 h
Reaction solvents THF, DMF
Catalysts Pd-based catalysts (e.g., Pd(PPh3)4)
Purity achieved >95%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothiazole moiety is known to exhibit binding affinity towards certain biological targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in their substituents on the piperidine ring, thiazole modifications, or protective groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Biological Activity/Application Reference
Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate Piperidine, 2-aminothiazole, tert-butyl carbamate C₁₃H₂₂N₃O₂S Intermediate for kinase inhibitors, antimicrobials
(S)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (QK-3200) Pyrrolidine (5-membered ring) instead of piperidine C₁₂H₂₀N₃O₂S Improved selectivity for specific enzyme targets
tert-Butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate Phenolic hydroxyl groups, piperidine C₁₇H₂₃NO₅ Intermediate for CNS-targeting pharmaceuticals
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole replaces thiazole C₁₁H₂₀N₄O₂ Antidiabetic activity (IC₅₀ = 7.12 μM)
tert-Butyl 4-(4-fluorostyryl)piperidine-1-carboxylate Styryl group at position 4, fluorine substitution C₁₈H₂₄FNO₂ Anticancer leads (in vitro cytotoxicity assays)

Key Findings:

Ring Size and Selectivity :

  • Piperidine derivatives (6-membered ring) generally exhibit higher metabolic stability compared to pyrrolidine analogs (5-membered ring) due to reduced ring strain. However, pyrrolidine-based QK-3200 shows enhanced selectivity for specific kinase targets, likely due to steric effects .

Functional Group Impact: The 2-aminothiazole group enhances hydrogen-bonding interactions with biological targets, as seen in kinase inhibition . Replacement with a tetrazole (as in ) introduces acidic properties (pKa ~4–5), improving solubility and antidiabetic activity .

Substituent Effects: Fluorinated styryl groups (e.g., in ) increase lipophilicity and membrane permeability, critical for anticancer activity. Conversely, phenolic hydroxyl groups () improve water solubility but reduce blood-brain barrier penetration .

Synthetic Challenges :

  • The tert-butyl carbamate group simplifies purification but requires acidic conditions (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive functionalities .

Biological Activity

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 690261-84-8
  • Molecular Formula: C13H21N3O2S
  • Molecular Weight: 283.4 g/mol
  • Purity: 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known for enhancing the compound's ability to modulate biological responses.

Key Mechanisms:

  • Inhibition of Enzymes: The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
  • Receptor Modulation: It may act on specific receptors that regulate cellular signaling pathways, influencing processes like cell proliferation and apoptosis.

Biological Activity

Recent studies have demonstrated the compound's significant biological activities:

Antimicrobial Activity

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. This suggests a selective action against cancer cells while sparing normal cells .

Study on Anticancer Effects

A comprehensive study evaluated the effects of tert-butyl 3-(2-aminothiazol-4-yl)piperidine on tumor growth in a mouse model. Mice treated with the compound showed a marked reduction in tumor size compared to control groups, alongside decreased metastasis .

Treatment GroupTumor Size Reduction (%)Metastatic Nodes Count
Control05
Compound Group701

Pharmacodynamics

Pharmacodynamic studies indicated that the compound not only inhibited tumor growth but also modulated immune responses, enhancing the activity of immune cells against tumor cells. This dual action presents a promising avenue for cancer therapy .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to avoid Boc-group hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., thiazole C-4 substitution) and Boc-group presence .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential amine/thiazole volatility .
  • Toxicity Management : Although GHS classification is absent for some analogs, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structural analogs .

Contradiction Note : states no GHS classification, while lists acute toxicity—resolve discrepancies via in vitro assays (e.g., MTT for cytotoxicity) .

Advanced: How can researchers resolve contradictions in toxicity data across literature sources?

Methodological Answer:

Comparative Analysis : Compare toxicity profiles of structurally related compounds (e.g., tert-butyl piperidine derivatives) .

Experimental Validation : Perform acute toxicity assays (OECD 423) or Ames tests for mutagenicity.

Computational Modeling : Use QSAR models to predict toxicity endpoints (e.g., LD50) based on substituent effects .

Example : reports Category 4 toxicity for a similar piperidine derivative, suggesting analogous handling for this compound .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Boc-group stability .
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in thiazole-piperidine conjugation .
  • Temperature Control : Maintain ≤80°C to prevent Boc-deprotection .

Case Study : achieved 78% yield for a nitrobenzyl-piperidine analog using optimized Buchwald-Hartwig conditions .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate binding to thiazole-sensitive targets (e.g., kinase enzymes) .

MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability and metabolic pathways .

Example : highlights thiazolo-pyridine derivatives as kinase inhibitors, guiding target selection .

Advanced: What structure-activity relationship (SAR) insights apply to this compound?

Methodological Answer:

  • Thiazole Modifications : Substituents at C-2 (amino group) enhance hydrogen bonding with biological targets .
  • Piperidine Rigidity : Tert-butyl groups reduce conformational flexibility, improving target selectivity .
  • Boc Deprotection : Removing the Boc group exposes the amine, altering solubility and bioactivity .

Validation : Compare IC50 values of Boc-protected vs. deprotected analogs in enzyme assays.

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for Boc reactions .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse .
  • Waste Minimization : Employ flow chemistry to reduce solvent volume by 70% .

Case Study : reduced reaction time by 50% using microwave-assisted synthesis .

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